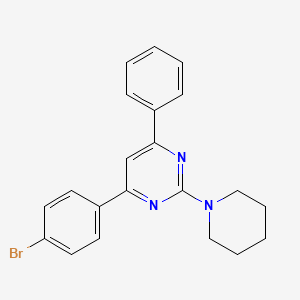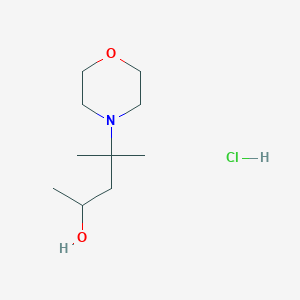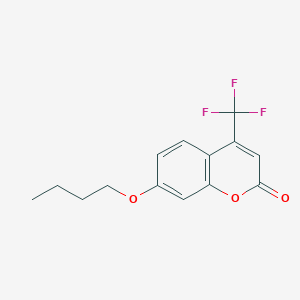![molecular formula C22H20N2O5 B5026127 5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)
5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AMBP, is a synthetic molecule that has been widely studied for its potential use in various scientific fields.
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways that play a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial strains. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential for use in various scientific fields. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for research on 5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential use as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various scientific fields.
Synthesis Methods
5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with allyl bromide to form 4-allyloxy-3-methoxybenzaldehyde. The resulting compound is then reacted with 1,3-dibenzyl-2-thiobarbituric acid in the presence of a base to form this compound. The yield of this compound can be improved by using a solvent-free method and optimizing reaction conditions.
Scientific Research Applications
5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-29-18-10-9-16(13-19(18)28-2)12-17-20(25)23-22(27)24(21(17)26)14-15-7-5-4-6-8-15/h3-10,12-13H,1,11,14H2,2H3,(H,23,25,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCDTXMYLWFOB-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5026044.png)


![3-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5026073.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B5026079.png)
![[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5026089.png)

![2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene](/img/structure/B5026098.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5026107.png)


![N-(2-chlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026130.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5026133.png)
